Alizapride, chemically named (±)-6-methoxy-N-{[1-(prop-2-en-1-yl)-pyrrolidin-2-yl]methyl}-1H-benzotriazole-5-carboxamide, is a substituted benzamide compound. [, ] It acts as a dopamine receptor antagonist, primarily targeting the dopamine D2 receptor subtype. [, ] Alizapride is classified as a prokinetic agent due to its ability to stimulate gastrointestinal motility. [, ] In scientific research, Alizapride serves as a valuable tool for investigating the roles of dopamine receptors, particularly in the context of gastrointestinal function and emesis. [, , , ]
Synthesis Analysis
Preparation of 2-methoxy-4-amino-5-nitrobenzoic acid: This intermediate is synthesized as a precursor to the benzotriazole ring system. []
Preparation of sodium 2-methoxy-4-acetamino-5-nitrobenzoate: The amino group of the previous intermediate is acetylated, and the carboxylic acid group is converted to its sodium salt. []
Preparation of 2-methoxy-4, 5-diaminobenzoic acid: The nitro group of the previous intermediate is reduced to an amine, generating a diaminobenzoic acid derivative. []
Preparation of 5-methoxy-6-carboxyl benzotriazole: The diaminobenzoic acid undergoes cyclization to form the benzotriazole ring system. []
Preparation of 5-methoxy-6-methoxycarbonyl benzotriazole: The carboxylic acid group is converted to a methyl ester. []
Preparation of Alizapride hydrochloride: The final step involves reacting the methyl ester with 1-(allyl)-2-aminomethylpyrrolidine, followed by conversion to the hydrochloride salt. []
Molecular Structure Analysis
Alizapride contains a benzotriazole ring system substituted with a methoxy group at position 6 and a carboxamide group at position 5. [, ] The carboxamide nitrogen is further linked to a methylpyrrolidine moiety, which carries an allyl substituent on the nitrogen atom. [, ]
Mechanism of Action
Alizapride primarily acts as a dopamine D2 receptor antagonist. [, ] By blocking dopamine binding to these receptors in the chemoreceptor trigger zone and the gastrointestinal tract, Alizapride inhibits dopamine-mediated signaling pathways that induce nausea and vomiting. [, , , ] Alizapride's prokinetic effects are also attributed, at least in part, to its D2 receptor antagonism, which enhances cholinergic transmission and promotes gastric emptying. [, ]
Physical and Chemical Properties Analysis
Limited data is available regarding the specific physical and chemical properties of Alizapride. As a hydrochloride salt, it is expected to be soluble in water. []
Applications
Investigating dopamine receptor function: Alizapride has been employed to explore the role of D2 receptors in various physiological processes, including gastrointestinal motility and emesis. [, , , ]
Studying the mechanisms of emesis: Researchers have utilized Alizapride to elucidate the pathways involved in emesis induced by various stimuli, including chemotherapy drugs like cisplatin. [, , , , ]
Evaluating the efficacy of other antiemetic agents: Alizapride has served as a comparator drug in studies assessing the efficacy and safety of newer antiemetics, providing insights into their relative effectiveness in controlling nausea and vomiting. [, , , , , ]
Related Compounds
Metoclopramide
Relevance: Metoclopramide shares a similar benzamide core structure with alizapride and is often mentioned as a comparator drug in studies evaluating alizapride’s antiemetic activity. Several studies directly compared the efficacy and side effects of alizapride and metoclopramide in preventing chemotherapy-induced nausea and vomiting, particularly in patients receiving cisplatin. [, , , , , , , , ] Some studies suggested that metoclopramide might offer better control over emesis, while others found the two drugs to have comparable efficacy. [, , ] The research also highlights that both drugs can cause side effects, but the type and frequency may differ.
Dexamethasone
Relevance: Dexamethasone is often co-administered with alizapride in clinical trials to investigate its potential in improving alizapride's antiemetic effects. [, , , , , ] Specifically, studies examined whether adding dexamethasone to alizapride enhances the control of acute and delayed nausea and vomiting induced by cisplatin-based chemotherapy. [] Results regarding the benefits of this combination are mixed, with some studies suggesting enhanced control and others finding no significant advantage over alizapride alone. []
Ondansetron
Relevance: Ondansetron is a newer generation antiemetic often compared to alizapride in studies investigating the prevention of postoperative nausea and vomiting (PONV) and chemotherapy-induced nausea and vomiting (CINV). [, , , , ] In the context of PONV, research explored the comparative efficacy of ondansetron and alizapride in patients undergoing laparoscopic gynecological surgery. [] For CINV, studies evaluated ondansetron's effectiveness against alizapride, often combined with dexamethasone, in patients receiving cisplatin-based chemotherapy. [, ]
Droperidol
Relevance: Similar to ondansetron, droperidol serves as a comparator drug to alizapride in studies evaluating their relative efficacy in preventing and treating postoperative nausea and vomiting (PONV). [, , ] Researchers investigated the effectiveness of droperidol, alizapride, and other antiemetics in reducing the incidence of PONV in patients undergoing various surgical procedures. [, , ]
Prochlorperazine
Relevance: Prochlorperazine is another first-generation antiemetic included in studies comparing the antiemetic activity of alizapride against established agents. [] Specifically, researchers examined the efficacy of intravenous prochlorperazine versus alizapride in controlling cisplatin-induced emesis. [] The findings suggest that prochlorperazine might offer better control of severe nausea and reduce the duration of emesis compared to alizapride. []
Promethazine
Relevance: Promethazine is included as a comparator drug in research examining the effectiveness of different agents in managing spinal morphine-induced pruritus. [] Specifically, one study compared the prophylactic effect of alizapride, droperidol, propofol, promethazine, and a saline control against pruritus following spinal anesthesia with morphine. []
Propofol
Relevance: In addition to its anesthetic properties, propofol is investigated for its antiemetic effects, particularly in the context of spinal morphine-induced pruritus. [] A study compared the prophylactic efficacy of propofol against alizapride, droperidol, promethazine, and a saline control for preventing pruritus after spinal anesthesia with morphine. []
Granisetron
Relevance: As a second-generation antiemetic, granisetron's effectiveness in controlling chemotherapy-induced emesis is compared to alizapride in clinical trials. [, ] Studies evaluated the two drugs, often in combination with other antiemetics like dexamethasone, to assess their efficacy in managing nausea and vomiting caused by highly emetogenic chemotherapy regimens. [, ]
Domperidone
Relevance: Domperidone, similar to alizapride, acts as a dopamine receptor antagonist and is investigated for its antiemetic effects. [] One study directly compared the efficacy and tolerability of high-dose alizapride and domperidone in managing cisplatin-induced emesis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Alizapride Hydrochloride is the hydrochloride salt form of alizapride, a methoxy-2-benzamide derivative and dopamine 2 (D2) receptor antagonist, with antiemetic activity. Upon administration, alizapride binds to and blocks the D2 receptor in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
GSK256066 is a selective PDE4B(equal affinity to isoforms A-D) inhibitor with IC50 of 3.2 pM, >380,000-fold selectivity versus PDE1/2/3/5/6 and >2500-fold selectivity against PDE4B versus PDE7.IC50 value: 3.2 pM [1]Target: PDE4Bin vitro: GSK256066 is a slow and tight binding inhibitor of PDE4B with apparent IC50 of 3.2 pM. GSK256066 is an extremely potent inhibitor of LPS-stimulated TNFα production in PBMCs with pIC50 of 11.0 and IC50 of 10 pM and human whole-blood cultures with pIC50 of 9.90 and IC50 of 126 pM. GSK256066 is highly selective for PDE4 (>3.8 × 105-fold versus PDE1, PDE2, PDE3, PDE5, and PDE6 and >2.5 × 103-fold against PDE7). GSK256066 inhibits PDE4 isoforms A-D with equal affinity [1].in vivo: GSK256066 inhibits the LPS-induced pulmonary neutrophilia with an ED50 of 1.1 μg/kg, achieving maximal inhibition of 72% at 30 μg/kg when given in the aqueous suspension. GSK256066 inhibits the LPS-induced pulmonary neutrophilia with ED50 of 2.9 μg/kg, achieving maximal inhibition of 62% when given in the dry powder formulation. GSK256066 shows a moderate plasma clearance of 39 ml/min/kg, a moderate volume of distribution of 0.8 L/kg, and a relatively short half-life of 1.1 hour in the male CD rat [1]. GSK256066 sustains at a high lung concentration of 2.6 μg/g after intra-tracheal administration as an aqueous suspension at a dose of 30 μg/kg in rats [2]. GSK256066 (10 μg/kg) is administered intratracheally at different times (2, 6, 12, 18, 24, and 36 hours) before LPS administration, inhibiting LPS-Induced Pulmonary Neutrophilia in rat lipopolysaccharide (LPS)-induced models of acute pulmonary inflammation. GSK256066 (0.3–100 μg/kg) inhibits LPS-induced increases in exhaled nitric oxide with ED50 of 35 μg/kg in rat. GSK256066 (10 μg/kg) is administered half a hour before OVA administration in rat, inhibiting OVA-induced pulmonary eosinophilia with ED50 of 0.4 μg/kg. GSK256066 administered intratracheally as a dry powder blended in respiratory-grade lactose at doses of 3 to 100 μg/kg 2 hours before inhaled LPS challenge in ferrets, inhibiting LPS-induced pulmonary neutrophilia with ED50 of 18 μg/kg without inducing emetic episodes [3].
PF-543 Citrate is a novel cell-permeant inhibitor of SphK1 with a K(i) of 3.6 nM, PF-543 is sphingosine-competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform.IC50 value: 3.6 nM (Ki)Target: SphK1PF-543 is the most potent inhibitor of SphK1 described to date and it will be useful for dissecting specific roles of SphK1-driven S1P signalling.
Crizotinib is inhibitor of the c-Met kinase and the NPM-ALK. Crizotinib inhibited cell proliferation in ALK-positive ALCL cells (IC50s=30 nM). Crizotinib is useful in treatment of anaplastic large-cell lymphoma.